molecular formula C16H17N5OS B12170214 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B12170214
M. Wt: 327.4 g/mol
InChI Key: MZGUBSKRRUXEKE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the thiazole ring, and finally, the coupling of these rings with the pyridine moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like acetonitrile (CH3CN) and dichloromethane (CH2Cl2), as well as catalysts like palladium acetate (Pd(OAc)2) and copper iodide (CuI). Reaction conditions often involve temperatures ranging from room temperature to reflux, depending on the specific reaction[4][4].

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of pyrazole, pyridine, and thiazole rings. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H17N5OS/c1-10-13(11(2)21-20-10)3-4-15(22)19-16-18-14(9-23-16)12-5-7-17-8-6-12/h5-9H,3-4H2,1-2H3,(H,20,21)(H,18,19,22)

InChI Key

MZGUBSKRRUXEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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